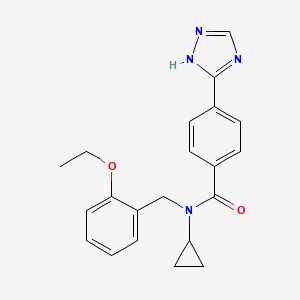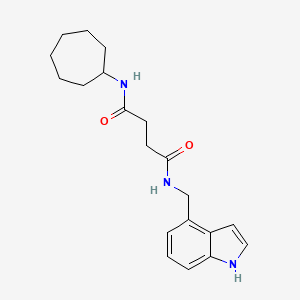![molecular formula C23H25N3O2 B5901831 N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine](/img/structure/B5901831.png)
N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine, also known as EBC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. EBC is a cyclopropanamine derivative that has been synthesized using a multi-step process.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine is not fully understood. However, studies have shown that N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine exerts its anti-cancer effects by inducing apoptosis through the activation of caspases and the inhibition of the PI3K/Akt/mTOR pathway. N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine also inhibits the cell cycle progression by downregulating cyclin-dependent kinases (CDKs) and cyclins. Furthermore, N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. The anti-diabetic effects of N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine are thought to be mediated through the activation of AMPK and the inhibition of gluconeogenesis.
Biochemical and Physiological Effects
N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine has been shown to have various biochemical and physiological effects. Studies have shown that N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine also reduces the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Moreover, N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine is its potential as a novel anti-cancer agent with low toxicity. N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine has also been shown to have anti-inflammatory and anti-diabetic effects, which may have potential therapeutic applications. However, one of the limitations of N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine is its limited availability and high cost, which may hinder its widespread use in research.
Direcciones Futuras
There are several future directions for the research on N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine. One potential direction is to investigate the potential of N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine as a combination therapy with other anti-cancer agents. Another direction is to investigate the potential of N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine as a therapeutic agent for other diseases, such as inflammatory bowel disease and neurodegenerative diseases. Moreover, further studies are needed to elucidate the mechanism of action of N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine and to optimize its structure for improved efficacy and reduced toxicity.
Conclusion
In conclusion, N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine is a novel compound that has shown potential in various scientific research applications, including as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine has been synthesized using a multi-step process and has been shown to have various biochemical and physiological effects. While N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine has several advantages, such as its potential as a low-toxicity anti-cancer agent, its limited availability and high cost may hinder its widespread use in research. Nonetheless, there are several future directions for the research on N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine, including investigating its potential as a combination therapy and as a therapeutic agent for other diseases.
Métodos De Síntesis
N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine has been synthesized using a multi-step process that involves the reaction of 4-ethoxybenzylamine with 2-chloropyrimidine to form 4-ethoxybenzyl 2-pyrimidinylamine. The latter is then reacted with 3-(chloromethyl)benzyl chloride to form N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]amine. The final step involves the cyclization of the amine using cyclopropanecarboxylic acid to form the cyclopropanamine derivative, N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine.
Aplicaciones Científicas De Investigación
N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine has shown potential in various scientific research applications, including as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. Studies have shown that N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propiedades
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-N-[(3-pyrimidin-2-yloxyphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-2-27-21-11-7-18(8-12-21)16-26(20-9-10-20)17-19-5-3-6-22(15-19)28-23-24-13-4-14-25-23/h3-8,11-15,20H,2,9-10,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUAKYBAQSUFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OC3=NC=CC=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-3-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B5901748.png)
![{[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B5901755.png)
![4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxyphenyl)-3-methylpiperazin-2-one](/img/structure/B5901763.png)
![1-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylmethanamine](/img/structure/B5901769.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901780.png)
![2-(1-{[1-(spiro[2.4]hept-1-ylcarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B5901787.png)
![N-(3-methoxybenzyl)-N-(2-methoxyethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5901795.png)
![1-(3-fluorobenzyl)-4-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5901799.png)
![N-(1-methyl-1H-pyrazol-5-yl)-2-[3-(4-methyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5901805.png)


![2,2-dimethyl-5-({[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amino)pentan-1-ol](/img/structure/B5901820.png)
![(5-{[1-(1H-indol-4-ylmethyl)piperidin-4-yl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methanol](/img/structure/B5901824.png)
![({1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}methyl)diethylamine](/img/structure/B5901839.png)